N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a complex organic compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the indole scaffold in various biologically active molecules, such as neurotransmitters and plant-based alkaloids, makes this compound particularly interesting for research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Scaffold: The indole scaffold can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine and a coupling reagent, such as EDCI or DCC, under mild conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole derivative is reacted with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as AlCl3.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .
Scientific Research Applications
N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)carboxamide: Known for its enzyme inhibitory properties.
N-(2-hydroxyethyl)carbohydrazide: Studied for its binding mode at the HIV-1 reverse transcriptase non-nucleoside binding site.
Uniqueness
N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is unique due to its specific structural features, such as the methoxyphenyl group and the indole scaffold, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H25N3O3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[2-[3-(2-methoxyphenyl)propanoylamino]ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C22H25N3O3/c1-25-15-18(17-8-4-5-9-19(17)25)22(27)24-14-13-23-21(26)12-11-16-7-3-6-10-20(16)28-2/h3-10,15H,11-14H2,1-2H3,(H,23,26)(H,24,27) |
InChI Key |
VFEHHLVYKHVRHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CCC3=CC=CC=C3OC |
Origin of Product |
United States |
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